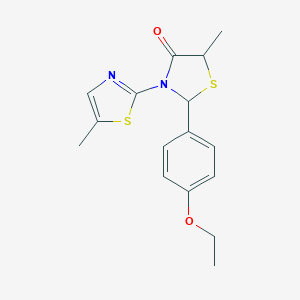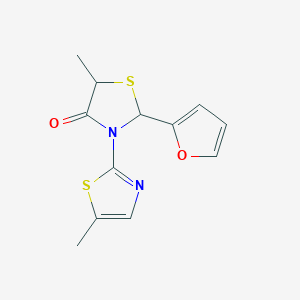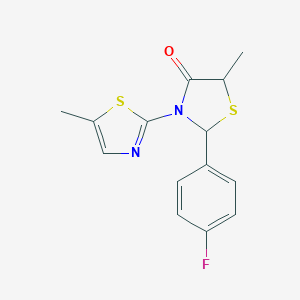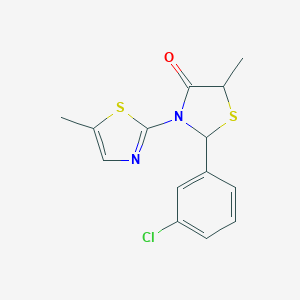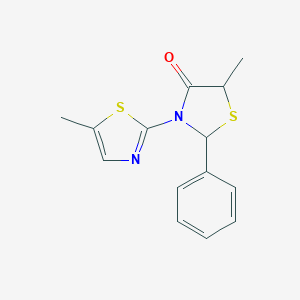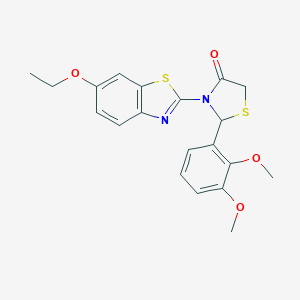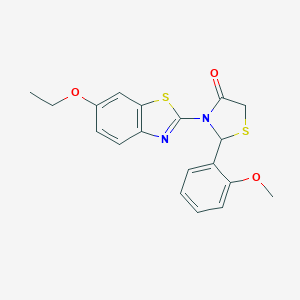![molecular formula C20H14ClN3O2 B277764 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide, also known as CLP290, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill. Since then, CLP290 has been the subject of numerous scientific studies and clinical trials.
作用机制
The mechanism of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the activation of TRPC6 channels in cells. These channels are involved in the regulation of calcium signaling, which is important for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By activating TRPC6 channels, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide is able to modulate calcium signaling and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to produce a number of biochemical and physiological effects in cells and animals. These effects include the activation of TRPC6 channels, the modulation of calcium signaling, the reduction of pain and inflammation, the improvement of lung function in cystic fibrosis patients, and the reduction of seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its small size, its ability to activate TRPC6 channels, and its well-characterized structure and mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective TRPC6 activators that can be used for therapeutic purposes. Another area of interest is the investigation of the potential of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide for the treatment of other conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide and its effects on calcium signaling in cells.
合成方法
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-chloro-5-nitrophenyl)oxazolidin-2-one to form the corresponding N-(2-chloro-5-nitrophenyl)-4-methylbenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with pyridine-2-carboxylic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide.
科学研究应用
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including neuropathic pain, epilepsy, and cystic fibrosis. In particular, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to activate a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in cells. This activation has been shown to have a number of beneficial effects, including reducing pain and inflammation, improving lung function in cystic fibrosis patients, and reducing seizure activity in animal models of epilepsy.
属性
产品名称 |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide |
|---|---|
分子式 |
C20H14ClN3O2 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
InChI 键 |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




